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Leoligin

Cat. No.: B1254254
M. Wt: 470.6 g/mol
InChI Key: ZODXGUUEHGOUMO-HRPHUONDSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Contextualization within Lignan (B3055560) Research

Lignans (B1203133) are a class of dibenzylbutane derivatives synthesized in higher plants via the shikimic acid biosynthetic pathway. frontiersin.orgctdbase.org These natural compounds are widely studied for their various biological activities, including antioxidative, anti-inflammatory, and anticancer properties. frontiersin.orgresearchgate.net Leoligin is specifically identified as a lariciresinol-type lignan, a subclass of furan-type lignans. nih.govthieme-connect.comrsc.org Its presence in Edelweiss roots underscores the plant kingdom as a rich source for the discovery of new drug leads. acs.orgnih.gov The interest in lignans, including this compound, spans across pharmacology, chemistry, and plant sciences, with a significant increase in research publications since the year 2000. frontiersin.org

Historical Perspective of this compound Discovery and Early Investigations

This compound was initially isolated from the roots of Edelweiss (Leontopodium nivale subsp. alpinum). acs.orgresearchgate.netsmolecule.comnih.govnih.govnih.govindigobiosciences.com The acquisition of this compound directly from cultivated Edelweiss roots can be laborious due to its low content, typically ranging between 0.005% and 0.010% by weight, and the fibrous nature of the roots. nih.govresearchgate.net This challenge has spurred interest in alternative production methods, such as biotechnological approaches using hairy root cultures, which have shown promising results in accumulating this compound and its derivative, 5-methoxythis compound, at levels comparable to intact roots upon elicitation. nih.gov

Early investigations into this compound indicated its potential beneficial actions, particularly in the context of cardiovascular disease (CVD). acs.orgnih.govindigobiosciences.com Initial studies demonstrated its cholesteryl ester transfer protein (CETP)-modulatory activity and its ability to inhibit intimal hyperplasia in vivo in a mouse model of vein graft disease. acs.orgnih.govindigobiosciences.com These findings laid the groundwork for further comprehensive research into this compound's mechanisms of action and its broader pharmacological profile.

Significance of this compound as an Academic Research Compound

This compound holds significant academic research interest due to its diverse and promising biological activities, particularly those relevant to inflammatory and metabolic disorders. Its multifaceted pharmacological profile has made it a valuable subject for investigating underlying molecular mechanisms and for developing novel therapeutic strategies.

Key research findings highlight this compound's impact on several biological pathways:

Cholesterol Metabolism and Efflux: this compound has been identified as an inducer of macrophage cholesterol efflux, a crucial step in reverse cholesterol transport (RCT) which helps eliminate excessive cholesterol and inhibit CVD development. acs.orgnih.govscienceopen.comresearchgate.netresearchgate.net Studies in THP-1 macrophages showed that this compound (at 10 µM for 24 hours) significantly increased both apolipoprotein A1 (apo A1)- and human plasma-mediated cholesterol efflux. acs.orgnih.gov This effect is attributed to the upregulation of protein and mRNA levels of ATP-binding cassette transporters A1 (ABCA1) and G1 (ABCG1), key transporters in cholesterol efflux. acs.orgnih.govscienceopen.comresearchgate.net Quantitative reverse transcription PCR revealed 2.4-fold and 3.8-fold inductions for ABCA1 and ABCG1 mRNA levels, respectively, compared to solvent control. acs.orgnih.gov

Table 1: this compound's Effect on Macrophage Cholesterol Efflux Transporter mRNA Levels

TransporterFold Induction (vs. Solvent Control) acs.orgnih.gov
ABCA12.4
ABCG13.8

HMG-CoA Reductase Inhibition: this compound has been shown to inhibit 3-hydroxy-3-methyl-glutaryl-CoA reductase (HMGCR), an enzyme critical for cholesterol biosynthesis. smolecule.comindigobiosciences.comacs.orgresearchgate.net In vitro studies demonstrated that this compound can inhibit HMGCR activity to an extent similar to 100 µM pravastatin. indigobiosciences.comresearchgate.net Molecular modeling suggests that this compound can form similar protein-ligand interactions with HMGCR as statins do. indigobiosciences.com

Table 2: In Vitro HMGCR Activity Inhibition by this compound indigobiosciences.comresearchgate.net

CompoundConcentrationHMGCR Activity (Percent of Control)
This compound0.5 µMSignificantly reduced
This compound5 µMSimilar to 100 µM Pravastatin
This compound50 µMSimilar to 100 µM Pravastatin
Pravastatin100 µMSignificantly reduced

Cholesteryl Ester Transfer Protein (CETP) Modulation: this compound exhibits a dose-dependent modulatory activity on CETP, an enzyme involved in cholesterol metabolism. acs.orgresearchgate.netsmolecule.comnih.govindigobiosciences.comacs.orgresearchgate.netnih.govchemistrydocs.com It can activate CETP ex vivo and in vivo, while higher concentrations may lead to inhibition. smolecule.comnih.gov

Anti-inflammatory and Anti-atherosclerotic Effects: Research indicates this compound's anti-inflammatory properties. It reduces tumor necrosis factor-alpha (TNF-α)-induced vascular cell adhesion molecule-1 (VCAM-1) expression in primary human endothelial cells, a process regulated by NF-κB. smolecule.commdpi.comnih.gov this compound is a weak inhibitor of the NF-κB pathway, with an IC50 value of approximately 20 µM. mdpi.comnih.gov

Table 3: NF-κB Inhibition by this compound and Parthenolide (B1678480) mdpi.comnih.gov

CompoundIC50 (µM)
This compound~20
Parthenolide1.7

Inhibition of Intimal Hyperplasia: this compound potently inhibits intimal hyperplasia in human saphenous veins in vitro and neointima formation in in vivo venous bypass graft mouse models. acs.orgnih.govmdpi.comnih.govnih.govindigobiosciences.comresearchgate.netresearchgate.netrsc.orgrsc.org It achieves this by inhibiting vascular smooth muscle cell (VSMC) proliferation through inducing cell cycle arrest in the G1-phase, notably without causing cell death in either SMCs or endothelial cells. nih.govrsc.orgresearchgate.netrsc.orgrsc.org

Synthetic Development and Analogues: The complex structure of this compound has prompted the development of modular and stereoselective total synthesis methods. mdpi.comresearchgate.netrsc.orgresearchgate.netacs.orgnih.govrsc.orgrsc.orgresearchgate.net These synthetic routes enable the rapid preparation of this compound analogs, even on a gram scale, facilitating structure-activity relationship (SAR) studies. rsc.orgacs.orgrsc.orgrsc.org Such efforts have led to the identification of analogs with enhanced or selective biological activities, including those with increased selectivity towards inhibiting VSMC proliferation over endothelial cell proliferation, and novel TGR5 agonists. rsc.orgacs.orgrsc.orgrsc.org

The ongoing academic investigation into this compound and its derivatives continues to reveal its potential as a pharmacological tool and a lead compound for further drug development, particularly in the context of cardiovascular and inflammatory diseases. rsc.orgacs.orgrsc.orgrsc.org

Structure

2D Structure

Chemical Structure Depiction
molecular formula C27H34O7 B1254254 Leoligin

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C27H34O7

Molecular Weight

470.6 g/mol

IUPAC Name

[(2S,3R,4R)-2-(3,4-dimethoxyphenyl)-4-[(3,4-dimethoxyphenyl)methyl]oxolan-3-yl]methyl (Z)-2-methylbut-2-enoate

InChI

InChI=1S/C27H34O7/c1-7-17(2)27(28)34-16-21-20(12-18-8-10-22(29-3)24(13-18)31-5)15-33-26(21)19-9-11-23(30-4)25(14-19)32-6/h7-11,13-14,20-21,26H,12,15-16H2,1-6H3/b17-7-/t20-,21-,26+/m0/s1

InChI Key

ZODXGUUEHGOUMO-HRPHUONDSA-N

Isomeric SMILES

C/C=C(/C)\C(=O)OC[C@H]1[C@H](CO[C@@H]1C2=CC(=C(C=C2)OC)OC)CC3=CC(=C(C=C3)OC)OC

Canonical SMILES

CC=C(C)C(=O)OCC1C(COC1C2=CC(=C(C=C2)OC)OC)CC3=CC(=C(C=C3)OC)OC

Synonyms

leoligin

Origin of Product

United States

Natural Occurrence and Phytochemical Investigations of Leoligin

Botanical Source: Leontopodium nivale ssp. alpinum (Edelweiss)

Leoligin is a naturally occurring furan-type lignan (B3055560) predominantly found in the roots of the Edelweiss plant, Leontopodium nivale ssp. alpinum (Cass.) Greuter, a member of the Asteraceae family. mdpi.comacs.orgnih.govnih.gov This perennial herb is native to the alpine regions of Europe and has a history of use in traditional medicine. researchgate.net Phytochemical analyses have identified this compound as the major lignan present in this plant species. nih.govnih.govnih.gov The compound's discovery and isolation from Edelweiss have spurred further research into its biological activities and those of related compounds. researchgate.netrsc.orgresearchgate.net

The concentration of this compound in the roots of field-grown Edelweiss is relatively low. researchgate.net This has led to investigations into alternative production methods, such as hairy root cultures of the plant, to ensure a more consistent and sustainable supply for research purposes. researchgate.netnih.gov These biotechnological approaches have shown promise, with elicited hairy root cultures accumulating this compound levels comparable to those found in the roots of cultivated Edelweiss. researchgate.netnih.gov

Isolation and Purification Methodologies from Plant Material

The isolation of this compound from the sub-aerial parts of Leontopodium alpinum has been described in scientific literature. researchgate.net The general process involves extraction from the plant material, followed by purification steps to obtain the compound with high purity.

Initial extraction is a critical step for isolating lignans (B1203133) from plant matrices. The choice of solvent is crucial and is typically guided by the polarity of the target compound. For lignans and their glycosides, aqueous mixtures of ethanol or methanol are often employed. mdpi.com Following extraction, purification is necessary to isolate this compound from the complex mixture of phytochemicals present in the plant extract. While specific, detailed protocols for this compound purification are proprietary to the research that discovered it, general techniques for lignan purification are well-established. These methods often involve chromatographic techniques to separate compounds based on their physical and chemical properties. The purity of the isolated this compound is then confirmed using analytical methods such as Liquid Chromatography-Diode Array Detection/Mass Spectrometry (LC-DAD/MS) and Nuclear Magnetic Resonance (NMR) spectroscopy. acs.orgresearchgate.net For instance, this compound has been isolated with a purity of over 98%. acs.orgresearchgate.net

Identification and Characterization of Related Natural Lignans and Derivatives

Phytochemical investigations of Leontopodium nivale ssp. alpinum have led to the identification of other lignans structurally related to this compound. One such naturally occurring derivative is 5-methoxythis compound. mdpi.comnih.govresearchgate.netnih.gov Like this compound, 5-methoxythis compound has been a subject of scientific interest and has served as a starting point for the development of synthetic derivatives. mdpi.comresearchgate.netnih.gov

The structural backbone of this compound has inspired the synthesis of numerous analogues for structure-activity relationship studies. acs.orgacs.org These synthetic efforts have explored modifications at various positions of the this compound molecule to investigate their impact on biological activity. mdpi.comnih.gov For example, modifications to the ester functionality and the substituents on the aryl group of the tetrahydrofuran (B95107) scaffold have been undertaken. mdpi.comnih.gov This research has led to the creation of a library of this compound-inspired compounds with varied biological profiles. rsc.orgresearchgate.netresearchgate.net

Below is a table summarizing key information about this compound and its related natural lignan, 5-methoxythis compound.

Compound NameNatural OccurrenceBotanical SourceKey Research Findings
This compound YesLeontopodium nivale ssp. alpinum (roots) mdpi.comnih.govMajor lignan in Edelweiss nih.govnih.gov; serves as a template for synthetic derivatives. acs.orgrsc.org
5-Methoxythis compound YesLeontopodium nivale ssp. alpinum researchgate.netA naturally occurring lignan related to this compound mdpi.comnih.govnih.gov; also used as a basis for developing new compounds. mdpi.comresearchgate.netnih.gov

Chemical Synthesis and Structural Modifications of Leoligin

Total Synthesis Strategies of Leoligin

The total synthesis of this compound has been a subject of significant research, leading to the development of methodologies that are not only efficient but also highly stereocontrolled. These strategies are crucial for producing the natural product in its correct stereoisomeric form and for creating libraries of related compounds for biological screening.

The first stereoselective total synthesis of this compound was a landmark achievement that unambiguously confirmed its relative and absolute stereochemistry. nih.gov A key feature of this synthesis is a modular and stereoselective approach that allows for the preparation of this compound and its analogs on a gram scale. nih.govsemanticscholar.org The stereoselectivity of the synthesis is established through several critical steps:

Lipase-Mediated Kinetic Resolution: This enzymatic method is employed early in the synthesis to establish an enantiomerically pure starting material. nih.gov Lipases are highly selective enzymes that can differentiate between enantiomers of a racemic mixture, allowing for the isolation of one enantiomer in high purity. nih.gov

Diastereoselective Radical Cyclization: The formation of the central tetrahydrofuran (B95107) ring system is achieved through a diastereoselective radical cyclization. nih.gov This step is crucial for setting the relative stereochemistry of the substituents on the furanoid ring.

Modified Mitsunobu Protocol: The final esterification step to introduce the angelic acid moiety is carried out using a modified Mitsunobu protocol. nih.gov This reaction proceeds with a clean inversion of stereochemistry at the alcohol center, which is a powerful tool for controlling the final stereoconfiguration of the molecule. researchgate.net The use of the Mitsunobu reaction is particularly important for attaching the α,β-unsaturated angelic acid without causing isomerization of the double bond, a problem that can occur under other esterification conditions like the Steglich protocol. researchgate.netresearchgate.net

A significant advantage of the developed synthetic routes to this compound is their modularity. nih.govsemanticscholar.org This modular design allows for the rapid generation of a diverse library of this compound analogs by introducing variations at different stages of the synthesis. nih.govsemanticscholar.org This approach is invaluable for structure-activity relationship (SAR) studies, as it enables the systematic exploration of how different structural features influence the biological activity of the compound. The key aspects of this modular strategy include:

Mid- and Late-Stage Incorporation of Moieties: The synthetic pathway is designed to allow for the introduction of different chemical groups at intermediate and later stages of the synthesis. semanticscholar.org This flexibility makes it possible to replace the various moieties attached to the tetrahydrofuran core of this compound with a wide range of substitutes. semanticscholar.org

Systematic Biological Evaluation: The ability to generate a library of analogs with diverse electron-rich and electron-deficient residues is crucial for a systematic evaluation of their biological properties. nih.gov This has led to the identification of analogs with increased selectivity for inhibiting vascular smooth muscle cell proliferation or suppressing the NF-κB pathway. semanticscholar.org

Rational Design and Synthesis of this compound Analogs

The rational design of this compound analogs is guided by the desire to improve its pharmacological profile. By systematically modifying different parts of the molecule, researchers aim to enhance its potency, selectivity, and other desirable properties.

The ester functionality of this compound has been a primary target for modification. nih.govresearchgate.net It was initially hypothesized that the angelic acid ester, being a good Michael acceptor, could be a point of metabolic attack, potentially limiting the compound's efficacy. researchgate.net To investigate this, a series of analogs with different ester groups were synthesized and evaluated.

Ester ModificationRationaleKey FindingsReference
Saturated EstersTo remove the Michael acceptor property.Generally led to increased NF-κB inhibitory activity. Bulky esters were favored. researchgate.net
Aromatic EstersTo explore the effect of different electronic and steric properties.Some aromatic esters showed improved activity over the parent compound. researchgate.net
Cycloalkyl EstersTo investigate the influence of ring size and conformation.Cyclohexyl and cyclobutyl esters were found to be potent NF-κB inhibitors. semanticscholar.org

These studies revealed that variations in the ester position have a significant influence on the biological activity, with bulky esters that lack Michael-acceptor properties being particularly favored for NF-κB inhibition. researchgate.net

The two aryl groups on the this compound scaffold have also been subjected to systematic modification to probe their role in biological activity. researchgate.netrsc.org

Aryl Group ModificationPositionKey FindingsReference
3,4-Dimethoxy PatternPosition 2Found to have comparable inhibitory efficiency to a 4-fluoro substitution. researchgate.net
4-Fluoro SubstitutionPosition 2Showed comparable inhibitory efficiency to the natural 3,4-dimethoxy pattern. researchgate.net
p-tert-Butyl SubstitutionPosition 4 (Benzylic arene)Resulted in a significant increase in activity against vascular smooth muscle cell proliferation. rsc.org

These modifications have demonstrated that the substitution pattern on the aryl groups can be varied to some extent, and in some cases, can lead to analogs with enhanced and more selective biological activities. researchgate.netrsc.org For instance, a p-tert-butyl substitution on the benzylic arene at position 4 was found to be crucial for obtaining high activity in inhibiting vascular smooth muscle cell proliferation. rsc.org

Beyond the ester and aryl functionalities, other parts of the this compound molecule have been modified to explore a wider chemical space and to develop novel analogs. These modifications include alterations to the core tetrahydrofuran structure and the benzylic arene. rsc.orgresearchgate.net

One notable derivatization involves the modification of the benzylic arene at position 4 of the tetrahydrofuran ring. rsc.org In an effort to develop analogs with increased selectivity for inhibiting vascular smooth muscle cell (VSMC) proliferation over endothelial cell (EC) proliferation, researchers discovered that modifications at this position were critical. rsc.orgresearchgate.net For example, a p-tert-butyl bearing analog was found to be significantly more active on VSMCs compared to this compound itself. rsc.org

Further structural modifications have focused on the tetrahydrofuran scaffold itself, aiming to understand the importance of this central ring system for the compound's biological activity. researchgate.netrsc.org The modular synthetic strategy allows for the incorporation of different building blocks to replace moieties of the tetrahydrofuran core, enabling the generation of a diverse range of analogs for pharmacological investigation. semanticscholar.orgrsc.org

Structure Activity Relationship Sar Studies of Leoligin and Its Analogs

Elucidation of Structural Features Influencing Specific Biological Activities

The leoligin molecule possesses several key regions that are amenable to chemical modification and are crucial for its biological activity: the ester functionality at the C3 position of the tetrahydrofuran (B95107) ring, the aryl group at the C2 position, and the benzylic aryl group at the C4 position. nih.gov SAR studies have revealed that each of these regions plays a distinct role in modulating the compound's effects on various biological targets, such as nuclear factor kappa B (NF-κB) inhibition and the proliferation of vascular smooth muscle cells (VSMCs). mdpi.comnih.gov

The ester functionality has been identified as a primary determinant of NF-κB inhibitory activity. nih.gov Initial hypotheses suggested that the α,β-unsaturated system in the angelic acid ester of this compound, which acts as a Michael acceptor, might be detrimental to potent NF-κB inhibition. nih.govscispace.com Subsequent studies confirmed that modifications to this ester group have a significant influence on activity. nih.gov Specifically, bulky esters that lack Michael-acceptor properties were found to be more favorable for inhibiting the NF-κB signaling pathway, a key mediator of inflammation. mdpi.com

The substitution pattern of the aryl group at the C2 position of the tetrahydrofuran scaffold also impacts biological activity. nih.gov While the natural 3,4-dimethoxy substitution is effective, analogs with a 4-fluoro substitution on this aryl ring have been shown to exhibit comparable NF-κB inhibitory efficiency. nih.govmdpi.com Furthermore, modifications to the benzylic arene at the C4 position have proven crucial for achieving selective inhibition of VSMC proliferation over endothelial cell (EC) proliferation, a desirable trait for preventing neointima formation after vascular injury. nih.govresearchgate.net For instance, replacing the 3,4-dimethoxy groups of the C2-aryl ring with a para-fluorine substituent resulted in an activity profile that favored the inhibition of VSMC proliferation. nih.gov

This compound has also been identified as an agent that promotes cholesterol efflux from macrophages, a key process in preventing atherosclerosis. acs.org This activity is linked to the upregulation of ATP-binding cassette transporters A1 (ABCA1) and G1 (ABCG1). acs.org While detailed SAR for this specific activity is still emerging, the core lignan (B3055560) structure is essential for this effect. Other observed activities include the inhibition of HMG-CoA reductase. researchgate.net

Correlation of Chemical Modifications with Molecular and Cellular Effects

Systematic chemical modifications of the this compound structure have established clear correlations between specific structural changes and their resulting effects at the molecular and cellular levels. The most profound effects have been observed by altering the ester side chain, which directly correlates with NF-κB inhibition.

This compound itself is a moderate inhibitor of NF-κB, with a reported IC₅₀ value of approximately 19.7 µM. nih.govscispace.com Replacing the native angelic acid ester with a tiglic acid ester (an isomer with a shifted methyl group) in compound 1b led to a significant increase in NF-κB inhibition. scispace.com This was attributed to the reduced Michael-acceptor properties of the tiglic acid moiety due to increased steric hindrance around the β-carbon. scispace.com This trend was further confirmed with analogs bearing saturated alkyl esters. scispace.com

Increasing the steric bulk of the ester group led to a dramatic enhancement of NF-κB inhibitory potency. For example, an analog with a pivaloyl ester (1d ) showed an IC₅₀ of 2.2 µM, and another with a 2,2-dimethylbutanoyl ester (1e ) had an IC₅₀ of 1.6 µM, reaching the potency of the positive control, parthenolide (B1678480) (IC₅₀ = 1.7 µM). scispace.com This demonstrates a clear correlation: increasing the steric bulk and removing the Michael-acceptor character of the ester functionality directly enhances the inhibition of the pro-inflammatory NF-κB pathway. mdpi.comscispace.com

Regarding cell proliferation, modifications to the aryl rings are critical. This compound inhibits VSMC proliferation with an IC₅₀ of 32.1 µM but also undesirably inhibits the proliferation of endothelial cells. nih.govresearchgate.net Attaching the angelic acid moiety to an analog with a 4-fluorophenyl group at the C2 position (compound 1f ) increased the potency for VSMC inhibition nearly tenfold (IC₅₀ = 3.2 µM), though it also introduced some cytotoxicity. univie.ac.at A key finding was that combining the 4-fluorophenyl C2-substituent with the bulky pivaloyl ester (1h ) resulted in a compound that selectively inhibited VSMC proliferation while having no significant effect on endothelial cell proliferation at the tested concentration. nih.gov

Table 1: Correlation of this compound Analogs' Chemical Modifications with Biological Activity
CompoundKey Modification (vs. This compound)NF-κB Inhibition (IC₅₀)VSMC Proliferation Inhibition (IC₅₀)EC Proliferation Inhibition (% at 30µM)
This compoundParent Compound (Angelic acid ester)19.7 µM32.1 µM~40%
Compound 1dPivaloyl ester2.2 µM24.3 µM~45%
Compound 1e2,2-Dimethylbutanoyl ester1.6 µM10.3 µM~60%
Compound 1f4-Fluorophenyl at C2; Angelic acid ester-3.2 µM~55%
Compound 1h4-Fluorophenyl at C2; Pivaloyl ester-PotentNo effect

Data compiled from multiple sources. nih.govscispace.comunivie.ac.at Note: A dash (-) indicates data not reported in the cited sources. "Potent" indicates significant activity was observed, but a specific IC₅₀ value was not provided in the context of the cited source.

Development of Analogs with Enhanced Selectivity or Potency

The primary goal of SAR studies on this compound has been the development of new chemical entities with improved therapeutic potential. This has led to the successful identification of analogs with significantly enhanced potency against specific targets and superior selectivity for desired cellular effects. nih.govresearchgate.net

For anti-inflammatory applications, the development of analogs 1d and 1e represents a major advancement. By replacing the angelic acid ester with bulky, saturated acyl groups, the NF-κB inhibitory potency was increased by an order of magnitude compared to the parent this compound molecule. scispace.com Compound 1e , with an IC₅₀ of 1.6 µM, demonstrated potency equivalent to the well-characterized NF-κB inhibitor parthenolide, marking a key success in enhancing the anti-inflammatory power of the this compound scaffold. scispace.com

In the context of cardiovascular disease, particularly the prevention of restenosis, selectivity is paramount. An ideal compound would inhibit the proliferation of VSMCs, which contributes to neointima formation, without harming the endothelial cells that are vital for vascular health. mdpi.comnih.gov The development of compound 1h is a landmark achievement in this area. This analog, which combines a 4-fluorophenyl group at the C2 position with a pivaloyl ester, demonstrated the desired selective activity profile: it effectively inhibited VSMC proliferation while showing no inhibitory effect on endothelial cell proliferation. nih.gov This enhanced selectivity makes it a much more promising candidate for applications such as drug-eluting stents compared to the non-selective parent compound. researchgate.net

Furthermore, exploration of the this compound scaffold has led to the discovery of analogs with novel mechanisms of action. The synthetic analog LT-188A , a C1 homologue of this compound, was identified as a novel, nonsteroidal agonist of the Takeda G-protein-coupled receptor 5 (TGR5). nih.govacs.org TGR5 is a bile acid receptor involved in regulating metabolic and immunological functions. nih.gov LT-188A was shown to induce TGR5-dependent signaling and exert anti-inflammatory effects by inhibiting NF-κB activity in a TGR5-dependent manner, highlighting how structural modifications can not only enhance existing activities but also unlock new pharmacological profiles. nih.govacs.org

Table 2: Development of this compound Analogs with Enhanced Potency and Selectivity
CompoundParent CompoundPrimary EnhancementKey Biological Effect
Compound 1eThis compoundEnhanced PotencyPotent NF-κB inhibition (IC₅₀ = 1.6 µM)
Compound 1hThis compoundEnhanced SelectivityInhibits VSMC proliferation without affecting endothelial cells
LT-188AThis compoundNovel ActivityAgonist of TGR5 with anti-inflammatory effects

Data compiled from multiple sources. nih.govscispace.comnih.govacs.org

Molecular and Cellular Mechanisms of Leoligin Action

Modulation of Inflammatory Pathways

Leoligin has been identified as a modulator of inflammatory responses, primarily through its interaction with the Nuclear Factor-kappa B (NF-κB) signaling pathway. This pathway is a central regulator of inflammation, and its inhibition is a key target for anti-inflammatory therapies.

This compound demonstrates an ability to inhibit the NF-κB signaling pathway, although it is considered a weak inhibitor in its natural form nih.gov. The NF-κB family of transcription factors plays a pivotal role in orchestrating the expression of numerous genes involved in inflammatory and immune responses nih.govresearchgate.net. In its inactive state, NF-κB is sequestered in the cytoplasm by a family of inhibitory proteins known as inhibitors of κB (IκB) nih.gov. Upon stimulation by pro-inflammatory signals, such as cytokines, a signaling cascade is initiated that leads to the activation of the IκB kinase (IKK) complex oncotarget.comfrontiersin.org.

The development of this compound derivatives has been a focus of research to enhance this inhibitory activity. Studies on these derivatives have helped to elucidate the structure-activity relationships, indicating that modifications to the this compound structure can significantly improve NF-κB inhibition nih.govnih.gov. For instance, replacing the angelic acid ester with bulkier esters that lack Michael-acceptor properties has been shown to be favorable for increased inhibitory action nih.gov.

The activation of the NF-κB pathway is critically dependent on the proteasomal degradation of IκB proteins nih.govresearchgate.net. Pro-inflammatory stimuli trigger the IKK complex to phosphorylate IκB proteins. This phosphorylation marks them for ubiquitination and subsequent degradation by the proteasome, which frees NF-κB to translocate to the nucleus and initiate gene transcription nih.govoncotarget.comfrontiersin.org.

The translocation of active NF-κB to the nucleus leads to the transcription of a wide array of pro-inflammatory genes, including those for adhesion molecules and cytokines nih.gov. Research has demonstrated that this compound can directly impact the expression of some of these genes.

Specifically, this compound has been shown to decrease the expression of Vascular Cell Adhesion Molecule-1 (VCAM-1) induced by Tumor Necrosis Factor-alpha (TNF-α) in primary human endothelial cells nih.govmdpi.com. VCAM-1 is a key adhesion molecule that facilitates the recruitment of leukocytes to sites of inflammation mdpi.com.

The expression of other critical pro-inflammatory mediators such as Interleukin-1β (IL-1β), Interleukin-6 (IL-6), and inducible Nitric Oxide Synthase (iNOS) is also known to be regulated by NF-κB acs.orgmdpi.com. While this compound's general anti-inflammatory profile suggests it may influence these mediators, direct evidence from the provided search results focuses on its derivatives. For example, the synthetic this compound analogue LT-188A has been found to reduce the mRNA expression levels of Il1β, Il6, and Nos2 (the gene encoding iNOS) in macrophages acs.orgnih.gov. This indicates that the chemical scaffold of this compound is promising for the development of inhibitors that can suppress a range of key pro-inflammatory genes.

Parameter Finding Compound Reference
NF-κB InhibitionWeak inhibitory effectThis compound nih.govnih.gov
VCAM-1 ExpressionDecreased TNF-α-induced expressionThis compound nih.govmdpi.com
Pro-inflammatory Gene ExpressionDecreased mRNA levels of Il1β, Il6, Nos2LT-188A (this compound Analogue) acs.orgnih.gov

Nuclear Factor-kappa B (NF-κB) Signaling Pathway Inhibition

Regulation of Lipid Metabolism

In addition to its anti-inflammatory effects, this compound plays a significant role in the regulation of lipid metabolism, particularly within macrophages. This activity is highly relevant to conditions such as atherosclerosis, where lipid accumulation in macrophages is a key pathological feature.

A key finding in the study of this compound is its ability to promote the efflux of cholesterol from macrophages nih.gov. Macrophage cholesterol efflux is a crucial process in reverse cholesterol transport, where excess cholesterol is removed from peripheral tissues and transported back to the liver for excretion. This process is considered a primary defense mechanism against the development of atherosclerosis nih.gov.

Studies using THP-1 macrophage-derived foam cells have shown that this compound significantly enhances cholesterol efflux to lipid acceptors like apolipoprotein A-I (apoA-I) nih.gov. This effect is dose-dependent and highlights this compound as a potent inducer of this protective cellular mechanism.

The mechanism by which this compound promotes cholesterol efflux is primarily through the upregulation of key transport proteins. The ATP-binding cassette transporter A1 (ABCA1) is a crucial membrane transporter that mediates the efflux of cellular cholesterol and phospholipids to lipid-poor apoA-I, forming nascent high-density lipoprotein (HDL) particles nih.govacs.org.

Research has conclusively shown that this compound increases the expression of ABCA1 at both the messenger RNA (mRNA) and protein levels in THP-1 macrophages nih.govacs.org. Further investigation revealed that this increase is likely due to enhanced gene transcription, as this compound did not affect the stability of ABCA1 mRNA acs.org. This upregulation of ABCA1 is a central component of this compound's effect on lipid metabolism and its potential atheroprotective properties.

Cellular Process Effect of this compound Key Molecule Involved Reference
Macrophage Cholesterol EffluxPromotes/Increases- nih.gov
ABCA1 ExpressionUpregulates mRNA and protein levelsABCA1 nih.govacs.org

Promotion of Macrophage Cholesterol Efflux

Upregulation of ATP-Binding Cassette Transporter G1 (ABCG1) Expression

This compound has been identified as a modulator of the ATP-binding cassette transporter G1 (ABCG1), a key protein in reverse cholesterol transport. Research indicates that this compound can increase the expression of ABCG1 at both the protein and mRNA levels in THP-1 macrophages. This upregulation of ABCG1 is significant as it enhances the capacity of these cells to efflux cholesterol to high-density lipoprotein (HDL), a critical process in preventing the accumulation of lipids within the arterial wall and the subsequent development of atherosclerosis. The mechanism behind this upregulation appears to involve increased gene transcription of ABCG1, as this compound treatment did not affect the half-life of the mRNA.

Cell Line This compound Concentration Effect on ABCG1 Reference
THP-1 Macrophages10 μMUpregulation of protein and mRNA levels researchgate.netnih.gov

Inhibition of 3-Hydroxy-3-Methyl-Glutaryl-CoA Reductase (HMGCR) Activity

This compound has been shown to directly inhibit the activity of 3-hydroxy-3-methyl-glutaryl-CoA reductase (HMGCR), the rate-limiting enzyme in the cholesterol biosynthesis pathway. This inhibitory action contributes to the cholesterol-lowering effects of this compound. Studies have demonstrated that this compound's inhibition of HMGCR is comparable to that of pravastatin, a well-known statin drug, in in vitro assays. Molecular modeling and docking studies suggest that this compound binds to the active site of HMGCR in a unique, non-statin-like manner, forming hydrophobic contacts and a hydrogen bond network that includes the key residue Arg590. This direct inhibition of HMGCR presents a significant mechanism by which this compound can modulate cholesterol levels.

Parameter Observation Significance
Enzyme Activity Significant reduction in HMGCR activity in a cell-free biochemical assay.Directly curtails the endogenous synthesis of cholesterol.
Binding Mode Interacts with the HMGCR active site, engaging in hydrophobic interactions and hydrogen bonding with Arg590.Represents a novel mode of HMGCR inhibition distinct from statins.

Modulation of Cholesteryl Ester Transfer Protein (CETP) Activity

This compound exhibits a dual-modulatory effect on the activity of cholesteryl ester transfer protein (CETP), a plasma protein that facilitates the transfer of cholesteryl esters and triglycerides between lipoproteins. At low picomolar to nanomolar concentrations, this compound has been observed to activate CETP in human plasma. Conversely, at higher micromolar concentrations, it inhibits CETP activity. This concentration-dependent modulation of CETP is noteworthy, as both activation and inhibition of this protein have been explored as therapeutic strategies for managing dyslipidemia and atherosclerosis. The ability of this compound to enhance CETP activity at low concentrations is a particularly interesting finding, as most pharmaceutical research has focused on CETP inhibitors.

This compound Concentration Effect on CETP Activity in Human Plasma
100 pMSignificant activation nih.govnih.gov
1 nMSignificant activation nih.govnih.gov
1 mMSignificant inhibition nih.govnih.gov

Cell Cycle Regulation and Cellular Proliferation

Induction of G1-Phase Cell Cycle Arrest in Vascular Smooth Muscle Cells (SMCs)

A key cellular effect of this compound is its ability to inhibit the proliferation of vascular smooth muscle cells (SMCs) by inducing cell cycle arrest in the G1 phase. nih.gov This action is crucial in the context of vascular diseases such as atherosclerosis and in-stent restenosis, where abnormal SMC proliferation contributes to the formation of neointima and narrowing of the blood vessels. By halting the progression of the cell cycle at the G1 checkpoint, this compound prevents SMCs from entering the S phase, during which DNA replication occurs, thereby effectively blocking their proliferation. nih.gov Importantly, this anti-proliferative effect is not associated with induced cell death in either SMCs or endothelial cells, highlighting a cytostatic rather than cytotoxic mechanism. nih.gov

Accumulation of p27/KIP Protein Levels

The induction of G1-phase cell cycle arrest by various compounds is often associated with the modulation of cyclin-dependent kinase inhibitors, such as p27/KIP1. While direct evidence specifically linking this compound to the accumulation of p27/KIP1 protein levels is still emerging, the established role of p27 as a critical regulator of the G1/S transition makes it a probable target in the mechanism of this compound-induced cell cycle arrest. The p27 protein binds to and inhibits the activity of cyclin E-CDK2 and cyclin D-CDK4 complexes, which are essential for the progression from G1 to S phase. An increase in p27 levels would therefore lead to the observed G1 arrest. For instance, the natural product parthenolide (B1678480) has been shown to inhibit VSMC proliferation by inducing G0/G1 cell cycle arrest, an effect consistent with its stimulatory effects on p21 and p27. nih.gov Similarly, morusin has been found to upregulate p21 and p27 in hepatocellular carcinoma cells, leading to G1 arrest. mdpi.com

Receptor-Mediated Signaling and Target Identification

The precise molecular targets and receptor-mediated signaling pathways of this compound are an active area of investigation. While the compound has demonstrated a range of anti-inflammatory and cardiovascular protective effects, the direct receptors through which it mediates these actions are not fully elucidated. However, significant progress has been made in identifying potential signaling pathways.

A notable finding is the identification of the G-protein coupled bile acid receptor 1 (GPBAR1), also known as TGR5, as a target for a synthetic structural analogue of this compound, LT-188A. nih.govfrontiersin.org This analogue was found to be a novel nonsteroidal TGR5 agonist, inducing cyclic adenosine monophosphate (cAMP) accumulation and inhibiting the activation of the pro-inflammatory transcription factor nuclear factor κB (NF-κB) in a TGR5-dependent manner. nih.govfrontiersin.org Although this was observed with a synthetic derivative, it provides a strong indication that the this compound scaffold can interact with and modulate the activity of specific cellular receptors.

Furthermore, this compound itself has been identified as a selective modulator of the farnesoid X receptor (FXR), a nuclear receptor involved in bile acid and lipid metabolism. frontiersin.org The ability of this compound and its analogues to interact with receptors like TGR5 and FXR suggests that its therapeutic effects may be mediated through the modulation of these important signaling pathways that regulate inflammation, metabolism, and cellular proliferation.

Compound Target Receptor Observed Effect Reference
This compoundFarnesoid X Receptor (FXR)Selective modulation frontiersin.org
LT-188A (synthetic this compound analogue)Takeda G protein-coupled receptor 5 (TGR5)Agonist activity, cAMP accumulation, NF-κB inhibition nih.govfrontiersin.org

Farnesoid X Receptor (FXR) Activation by Analogs

The farnesoid X receptor (FXR), a nuclear hormone receptor activated by bile acids, is a significant target in the development of treatments for metabolic diseases. amegroups.orgnih.gov While the naturally occurring lignan (B3055560) this compound has demonstrated anti-inflammatory properties, its direct molecular targets have been the subject of investigation. nih.gov Research into synthetic analogs of this compound has identified compounds that can selectively activate FXR. thieme-connect.comnih.gov

In one study, 168 structural analogs of this compound were synthesized and screened using an in silico pharmacophore model for FXR. thieme-connect.comnih.gov This initial screening identified 56 potential candidates, which were then evaluated in a cell-based FXR transactivation assay. thieme-connect.comnih.gov From this, seven compounds were confirmed to be FXR activators. thieme-connect.comnih.gov

The most potent of these was the analog designated LT-141A, which exhibited an EC₅₀ of 6 µM and a maximum efficacy (Eₘₐₓ) of 4.1-fold activation. thieme-connect.comnih.gov Further investigation revealed that LT-141A is a selective FXR modulator. It did not activate the G protein-coupled bile acid receptor (TGR5) or other metabolic nuclear receptors such as retinoid X receptor α (RXRα), liver X receptors α/β (LXRα/β), and peroxisome proliferator-activated receptors β/γ (PPARβ/γ). thieme-connect.comnih.gov Functional studies demonstrated that LT-141A's selective activation of FXR leads to increased cholesterol efflux from macrophages and decreased cholesterol uptake in intestinal cells, highlighting its potential influence on cholesterol transport. thieme-connect.comnih.gov

Table 1: Activity of this compound Analog LT-141A on Nuclear Receptors

Receptor Activity EC₅₀ Eₘₐₓ
FXR Agonist 6 µM 4.1-fold
TGR5 No Activation N/A N/A
RXRα No Activation N/A N/A
LXRα/β No Activation N/A N/A

| PPARβ/γ | No Activation | N/A | N/A |

TGR5 Receptor Agonism by Analogs

The G protein-coupled bile acid receptor 1 (GPBAR1), commonly known as TGR5, is a major cell membrane receptor for bile acids that plays a role in regulating metabolic and immunological functions. nih.govacs.orgacs.org Pharmacological modulation of TGR5 is considered a promising strategy for inflammatory diseases like type 2 diabetes and atherosclerosis. nih.govresearchgate.net While this compound and its analogs have shown anti-inflammatory effects, the specific molecular targets were not always clear. nih.govacs.org

A study focused on synthetic analogs of this compound led to the identification of LT-188A as a novel, nonsteroidal TGR5 agonist. nih.govresearchgate.net This analog was shown to act as an agonist of the TGR5 receptor, providing a potential mechanism for the observed anti-inflammatory effects of this compound-related compounds. nih.govacs.org The activation of TGR5 by agonists like LT-188A on the surface of macrophages leads to downstream signaling events that mediate anti-inflammatory responses. acs.org

Activation of the TGR5 receptor, a G protein-coupled receptor (GPCR), typically leads to an increase in intracellular levels of cyclic adenosine monophosphate (cAMP). acs.orgnih.gov The this compound analog LT-188A was found to induce cAMP accumulation in a manner that was both concentration-dependent and TGR5-dependent. nih.govacs.org The potency of this effect was quantified with an EC₅₀ value of 23 μM. acs.org The selectivity of this action was confirmed by the absence of significant cAMP accumulation in cells that did not express the TGR5 receptor. acs.org This demonstrates a direct link between the this compound analog and the activation of the TGR5 signaling pathway. acs.org

The increase in intracellular cAMP activates downstream signaling pathways, including the activation of the transcription factor cAMP response element-binding protein (CREB). nih.govresearchgate.net Activated CREB binds to cAMP response elements (CREs) in the promoter regions of target genes, inducing their transcription. nih.govbpsbioscience.com To confirm that the LT-188A-induced cAMP accumulation was functionally significant, its effect on CRE-dependent gene expression was measured using a luciferase reporter assay. nih.govacs.org

The study found that LT-188A activated CRE-dependent luciferase activity, again in a concentration- and TGR5-dependent manner. nih.govacs.org The apparent EC₅₀ for this effect was 15 μM. acs.org This result confirms that the TGR5 activation by the this compound analog translates into the modulation of gene expression, a key component of its biological activity. acs.org

Table 2: TGR5 Agonist Activity of this compound Analog LT-188A

Assay Result EC₅₀
cAMP Accumulation TGR5-dependent increase 23 µM

| CRE-Luciferase Activity | TGR5-dependent activation | 15 µM |

Peroxisome Proliferator-Activated Receptor-gamma (PPAR-γ) Agonistic Activity

Peroxisome proliferator-activated receptor-gamma (PPAR-γ) is a ligand-activated nuclear receptor that is a key regulator of lipid and glucose metabolism. youtube.com Some studies have suggested a potential link between this compound and PPAR-γ activation. For instance, this compound was observed to cause a reduction in postprandial blood glucose peak levels in mice, an effect that may be attributable to a mild PPAR-γ agonistic activity. nih.gov

Further evidence comes from studies on cholesterol efflux. This compound was found to increase the mRNA levels of the cholesterol transporters ABCA1 and ABCG1 in macrophages. nih.gov The magnitude of this effect was comparable to that of pioglitazone, a known PPAR-γ agonist, suggesting a similar mechanism of action. nih.gov However, it is important to note that not all this compound analogs interact with this receptor; the selective FXR agonist LT-141A, for example, did not show any activity at PPAR-γ. thieme-connect.comnih.gov

Angiogenic and Arteriogenic Modulation

This compound and its derivatives have been investigated for their effects on the formation and remodeling of blood vessels. Angiogenesis, the formation of new blood vessels from pre-existing ones, and arteriogenesis, the growth and maturation of collateral arteries, are crucial processes in both normal physiology and disease, including post-myocardial infarction therapy. nih.govmdpi.com

Research has highlighted the pro-angiogenic potential of certain this compound derivatives. nih.govmdpi.com Specifically, the analog 5-methoxythis compound has been shown to induce angiogenesis in vitro. nih.govmdpi.com This activity is dependent on the enzyme CYP26B1. nih.govmdpi.com In addition to its in vitro angiogenic effects, 5-methoxythis compound also promotes arteriogenesis in vivo, suggesting its potential therapeutic benefit in conditions requiring enhanced blood vessel growth. nih.govmdpi.com

Pro-arteriogenic Activity

Arteriogenesis, the development and growth of collateral blood vessels from pre-existing arterioles, is a crucial compensatory mechanism to bypass arterial occlusions and restore blood flow. Research has identified that this compound, specifically its derivative 5-Methoxythis compound (5ML), possesses potent pro-arteriogenic properties. In a rat model of myocardial infarction, the in vivo administration of 5ML led to a significant increase in the number of arterioles within the peri-infarction and infarction zones of the heart. nih.govnih.gov This enhanced collateral vessel growth contributed to a reduction in myocardial muscle loss and a notable improvement in left ventricular function, which saw a 21% increase 28 days after the myocardial infarction. nih.govnih.gov

The pro-arteriogenic effects of 5ML are significant as insufficient blood vessel growth (angiogenesis and arteriogenesis) following a myocardial infarction is a key factor that hinders the heart's functional recovery. nih.govnih.gov The ability of a low molecular weight compound like 5ML to effectively stimulate this process in vivo highlights its potential as a therapeutic agent in post-myocardial infarction care. nih.govnih.gov While the direct link between its in vitro angiogenic mechanism and in vivo arteriogenesis is still under investigation, the observed arteriogenic outcome is a critical aspect of its pharmacological profile. nih.govnih.gov

Table 1: In Vivo Effects of 5-Methoxythis compound (5ML) on Arteriogenesis in a Rat Myocardial Infarction Model

Parameter Observation Source
Arteriole Number Potently increased in the peri-infarction and infarction area nih.govnih.gov
Myocardial Damage Reduced myocardial muscle loss nih.govnih.gov
Cardiac Function Significant increase in Left Ventricular (LV) function (+21% after 28 days) nih.govnih.gov

CYP26B1-Dependent Angiogenesis

At the molecular level, the pro-angiogenic action of 5-Methoxythis compound (5ML) is mediated through the upregulation of Cytochrome P450 family 26 subfamily B member 1 (CYP26B1). nih.govnih.govresearchgate.net In vitro studies have demonstrated that 5ML potently stimulates key angiogenic processes, including endothelial tube formation and angiogenic sprouting. nih.govnih.gov Further investigation using microarray and knock-down analyses confirmed that the induction of angiogenesis by 5ML is dependent on the upregulation of CYP26B1. nih.govnih.govresearchgate.net

CYP26B1 is an enzyme responsible for the metabolism and inactivation of all-trans-retinoic acid (atRA), a critical signaling molecule involved in cell differentiation and tissue maintenance. nih.govnih.gov By upregulating CYP26B1, 5ML modulates the local concentration of atRA. While high levels of retinoic acid can be anti-angiogenic, fine-tuning its concentration is essential for normal vascular development. nih.govnih.gov The expression of CYP26B1 was observed to be nearly absent in the infarct area of control hearts in animal models, but its expression significantly increased in the infarction area following treatment with 5ML. nih.gov This localized upregulation suggests a targeted mechanism of action. This CYP26B1-dependent pathway represents a distinct mechanism for stimulating the formation of new blood vessels. nih.govnih.gov

Table 2: Research Findings on CYP26B1-Dependent Angiogenesis by 5-Methoxythis compound (5ML)

Experimental Approach Finding Implication Source
In Vitro Assays 5ML potently stimulated endothelial tube formation and angiogenic sprouting. Demonstrates direct pro-angiogenic effect on endothelial cells. nih.govnih.govresearchgate.net
Microarray & siRNA Knock-down Upregulation of CYP26B1 was identified as the causal mediator of 5ML-induced angiogenesis. Confirms the central role of CYP26B1 in the compound's mechanism. nih.govnih.gov
In Vivo Myocardial Infarction Model 5ML treatment led to a significant increase in CYP26B1 expression, specifically in the infarction area. Links the in vitro mechanism to the in vivo therapeutic effect. nih.gov

Preclinical Research Methodologies and Models

In Vitro Cellular Assay Systems

In vitro studies have been fundamental in dissecting the cellular and molecular targets of leoligin. These assays have utilized primary cells, established cell lines, and organ cultures to model specific aspects of vascular pathology.

Primary cell cultures have provided a physiologically relevant system to study the direct effects of this compound on key cell types involved in vascular homeostasis and disease.

Vascular Smooth Muscle Cells (VSMCs): Research has shown that this compound potently inhibits the proliferation of vascular smooth muscle cells. nih.govnih.gov This effect is attributed to the induction of cell cycle arrest in the G1-phase. nih.govnih.gov Notably, this inhibition of proliferation is a key factor in preventing the development of intimal hyperplasia, a major contributor to the failure of venous bypass grafts. nih.govnih.gov Synthetic analogs of this compound have also been developed and tested on VSMCs, demonstrating the potential for creating derivatives with increased selectivity and potency in inhibiting VSMC proliferation. researchgate.netrsc.orgnih.gov

Endothelial Cells (ECs): A critical finding is that this compound does not induce cell death in endothelial cells. nih.govnih.gov This is significant because preserving the integrity of the endothelial layer is crucial for preventing thrombosis and maintaining vascular health. nih.gov While this compound does inhibit the proliferation of ECs to some extent, its primary and more potent effect is on VSMCs, suggesting a degree of selectivity that is beneficial for treating vascular proliferative disorders. researchgate.netnih.gov

Macrophages: The interaction between macrophages and vascular smooth muscle cells is a key element in the progression of atherosclerosis. frontiersin.org this compound has been studied for its effects on macrophages, particularly in the context of cholesterol metabolism, which is a critical aspect of atherosclerotic plaque formation. researchgate.netacs.orgnih.gov

Immortalized cell lines offer a reproducible and scalable platform for investigating the molecular mechanisms of this compound.

THP-1: The human monocytic leukemia cell line THP-1 is a widely used model to study the functions of monocytes and macrophages. cytion.com When differentiated into macrophages, THP-1 cells have been instrumental in demonstrating this compound's role in promoting cholesterol efflux. researchgate.netacs.orgnih.gov Studies using THP-1 macrophages have shown that this compound increases both apolipoprotein A1- and human plasma-mediated cholesterol efflux without affecting cell viability. researchgate.netacs.orgtib.eu

HEK293: Human Embryonic Kidney 293 (HEK293) cells are frequently used in reporter gene assays to study the activity of specific signaling pathways. In the context of this compound research, HEK293 cells stably transfected with a nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB)-driven luciferase reporter gene have been used to assess the anti-inflammatory properties of this compound and its analogs. nih.gov These assays help to quantify the inhibitory effect of these compounds on the pro-inflammatory NF-κB pathway. researchgate.net

The following table summarizes the effects of this compound on different cell lines:

Cell Line Cell Type Key Findings
THP-1 Human Monocytic Leukemia This compound promotes cholesterol efflux from THP-1 derived macrophages. researchgate.netacs.orgnih.gov

| HEK293 | Human Embryonic Kidney | Used in reporter gene assays to demonstrate the NF-κB inhibitory activity of this compound and its analogs. nih.gov |

Organ culture models provide an ex vivo system that preserves the complex three-dimensional architecture and cellular interactions of native tissue.

Human Saphenous Vein: Organ cultures of human saphenous veins have been a valuable tool for studying the effects of this compound on intimal hyperplasia, a process that mimics the changes seen in vein graft disease. nih.gov In this model, this compound has been shown to potently inhibit the development of intimal hyperplasia. nih.govnih.gov Furthermore, it has demonstrated the ability to reverse this process in vessels that were already damaged. nih.govnih.gov This model has been crucial in validating the therapeutic potential of this compound for preventing the failure of venous bypass grafts. nih.govnih.govnih.gov

A variety of biochemical and molecular assays have been employed to elucidate the mechanisms of action of this compound at a molecular level.

Reporter Gene Assays: As mentioned, NF-κB luciferase reporter gene assays in HEK293 cells have been used to quantify the anti-inflammatory activity of this compound and its derivatives. nih.gov

Western Blot: This technique has been used to analyze the protein expression levels of key molecules involved in cholesterol metabolism. In THP-1 macrophages, Western blot analysis revealed that this compound upregulates the protein levels of the cholesterol efflux transporters ATP-binding cassette transporter A1 (ABCA1) and ATP-binding cassette transporter G1 (ABCG1), while the level of scavenger receptor class B type 1 (SR-B1) remains unchanged. researchgate.netnih.gov

Quantitative Polymerase Chain Reaction (qPCR): To investigate whether the upregulation of ABCA1 and ABCG1 proteins was due to increased gene expression, qPCR was performed. These experiments confirmed that this compound increases the mRNA levels of both ABCA1 and ABCG1 in THP-1 macrophages. researchgate.netnih.gov Further studies using a transcription inhibitor indicated that this compound does not affect the half-life of these mRNAs, suggesting that its effect is at the level of gene transcription. researchgate.netnih.gov

Enzyme Activity Assays: The activity of various enzymes can be measured to understand the functional consequences of this compound treatment. assaygenie.comthermofisher.com While specific enzyme activity assays related to this compound's direct targets are part of ongoing research, the broader application of these assays is crucial for understanding its pharmacological profile.

The following table details the molecular effects of this compound observed through these assays:

Assay Model System Key Findings
Western Blot THP-1 Macrophages Upregulation of ABCA1 and ABCG1 protein levels. researchgate.netnih.gov
qPCR THP-1 Macrophages Increased mRNA levels of ABCA1 and ABCG1. researchgate.netnih.gov

| Reporter Gene Assay | HEK293 Cells | Inhibition of the NF-κB signaling pathway. nih.gov |

In Vivo Animal Models (Non-Clinical)

In vivo animal models are essential for evaluating the efficacy and physiological effects of this compound in a whole-organism context.

Mouse models that replicate human vascular diseases are critical for preclinical validation of therapeutic candidates like this compound.

Venous Bypass Graft Disease: A well-established mouse model for venous bypass graft disease involves the interposition of a donor vena cava into the carotid artery of a recipient mouse. nih.govnih.gov This model develops significant intimal hyperplasia within weeks, mimicking the pathology observed in human saphenous vein grafts. nih.govnih.gov In this model, the local application of this compound around the adventitia of the vein graft at the time of transplantation was shown to potently inhibit the formation of neointima. nih.govnih.gov Importantly, immunohistochemical analysis revealed that the endothelial layer of the this compound-treated grafts remained intact, highlighting the compound's ability to prevent intimal hyperplasia without causing endothelial damage. nih.gov

The following table summarizes the findings from the in vivo mouse model:

Animal Model Disease Key Findings

| Mouse | Venous Bypass Graft Disease | this compound potently inhibits intimal hyperplasia. nih.govnih.gov The endothelial layer of the treated grafts remains intact. nih.gov |

Animal Models for Lipid Metabolism Studies (e.g., ApoE−/− mice)

Preclinical animal models are indispensable for investigating the therapeutic potential and mechanisms of action of novel compounds in the context of lipid metabolism and atherosclerosis. The mouse is the most frequently utilized species for such studies due to its low cost, ease of genetic manipulation, and the ability to monitor atherogenesis within a reasonable timeframe researchgate.net.

One of the most widely used and relevant models is the Apolipoprotein E-deficient (ApoE−/−) mouse researchgate.net. Apolipoprotein E is a crucial protein in the transport and metabolism of lipids, mediating the clearance of cholesterol-rich particles from the plasma mdpi.com. Homozygous ApoE−/− mice lack the ApoE protein, leading to severely impaired clearance of lipoproteins. Consequently, these mice develop spontaneous hypercholesterolemia, with plasma cholesterol levels approximately five times higher than normal, even on a standard low-fat diet researchgate.netmdpi.com. This chronic hypercholesterolemia results in the predictable development of atherosclerotic lesions that are comparable to those found in humans, making the ApoE−/− model exceptionally valuable for studying the pathogenesis of atherosclerosis and for evaluating the efficacy of lipid-lowering and anti-atherosclerotic agents researchgate.net.

While the ApoE−/− mouse represents a gold standard for atherosclerosis research, specific studies on this compound have utilized other relevant animal models to investigate its effects on pathways related to lipid metabolism.

One such model is the cholesteryl ester transfer protein (CETP) transgenic mouse . CETP facilitates the transfer of cholesteryl esters from high-density lipoprotein (HDL) to apolipoprotein B-containing lipoproteins, playing a key role in HDL metabolism nih.gov. In a study investigating this compound's in vivo activity, CETP transgenic mice were administered this compound orally for seven days. The results demonstrated that this compound treatment led to a significant increase in CETP activity compared to the vehicle control group, suggesting that this compound can modulate lipoprotein metabolism through this pathway in vivo nih.gov.

Another study pointed to the use of a mouse model of vein graft disease to assess this compound's impact on vascular remodeling, a process closely linked to atherosclerosis. In this model, this compound was shown to inhibit the development of intimal hyperplasia, the thickening of the innermost layer of a blood vessel that contributes to vascular occlusion.

Animal ModelKey FeatureFinding with this compoundRelevance to Lipid Metabolism
CETP Transgenic MouseExpresses human Cholesteryl Ester Transfer Protein (CETP)Oral administration for 7 days resulted in higher in vivo CETP activity. nih.govDirectly investigates the compound's influence on HDL cholesterol metabolism and reverse cholesterol transport.
Mouse Model of Vein Graft DiseaseSurgical model that mimics aspects of vascular injury and repairThis compound inhibited intimal hyperplasia.Evaluates the compound's effect on pathological vascular remodeling, a key process in atherosclerosis.

Advanced Analytical Techniques for this compound Quantification and Metabolite Profiling in Biological Matrices

The accurate quantification of investigational compounds like this compound and the identification of their metabolites in complex biological matrices such as plasma, urine, and tissue homogenates are critical for understanding their pharmacokinetics and biotransformation. Modern bioanalytical research relies on highly sensitive and specific techniques, primarily those combining liquid chromatography with mass spectrometry.

For the quantification of this compound, high-performance liquid chromatography (HPLC) or ultra-performance liquid chromatography (UPLC) coupled with mass spectrometry (MS) stands as the method of choice mdpi.comaxispharm.com. Specifically, liquid chromatography-tandem mass spectrometry (LC-MS/MS) offers exceptional sensitivity and selectivity, allowing for the precise measurement of low concentrations of the analyte in a complex biological sample axispharm.comnih.gov. The process involves extracting the analyte from the biological matrix, often through protein precipitation or liquid-liquid extraction, followed by chromatographic separation and detection by a mass spectrometer nih.govijisrt.com.

While a fully validated pharmacokinetic study detailing a UPLC-MS/MS method for this compound was not found in the reviewed literature, analytical methods using liquid chromatography-high-resolution mass spectrometry (LC-HRMS) have been employed to analyze this compound and its derivatives mdpi.com. The parameters from such a method provide a foundation for developing a quantitative assay.

ParameterDescription
Instrumentation Agilent 1100/1200 HPLC coupled to a Shimadzu IT-TOF-MS or Agilent 6230 LC-TOF-MS mdpi.com
Chromatography Column Phenomenex Kinetex C-18 column mdpi.com
Mobile Phase Gradient of water and methanol (MeOH), both containing formic acid (0.1 v/v %) mdpi.com
Flow Rate 0.5 mL/min mdpi.com
Ionization Source Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI) mdpi.com
Detection Mode High-resolution mass spectrometry (Time-of-Flight, TOF) to confirm exact molecular mass mdpi.com

Metabolite profiling, which involves the detection and structural identification of metabolic products, is essential for evaluating a compound's metabolic stability and identifying potentially active or toxic biotransformation products nih.gov. This is typically achieved using LC-HRMS platforms, such as Quadrupole Time-of-Flight (Q-TOF) or Orbitrap mass spectrometers nih.gov. The general workflow for an in vivo metabolite identification study involves administering the compound to an animal model, collecting biological samples (e.g., plasma, urine, feces) over time, and analyzing the extracts nih.govnih.gov. The HRMS instrument acquires data in a data-dependent mode, where it performs a full scan to detect potential metabolites and then automatically triggers tandem MS (MS/MS) scans on those ions to obtain structural fragments nih.govmdpi.com. This fragmentation data is then analyzed to elucidate the chemical structures of the metabolites, identifying common biotransformations such as hydroxylation, demethylation, glucuronidation, and sulfation nih.gov.

Biosynthesis and Biotechnological Production

Enzymatic Pathways in Lignan (B3055560) Biosynthesis

The biosynthesis of lignans (B1203133), including leoligin, originates from the general phenylpropanoid pathway, which converts the amino acid L-phenylalanine into various phenolic compounds. This pathway is a fundamental process in vascular plants, providing precursors for lignin (B12514952), flavonoids, and lignans. frontiersin.org

The initial steps involve the deamination of L-phenylalanine by phenylalanine ammonia-lyase (PAL) to yield cinnamic acid. Subsequently, a series of enzymatic reactions, including hydroxylations and methylations, modify the phenyl ring. Key enzymes in this sequence include:

Cinnamate 4-hydroxylase (C4H) , a cytochrome P450 monooxygenase that hydroxylates cinnamic acid to p-coumaric acid. frontiersin.org

4-Coumarate:CoA ligase (4CL) , which activates p-coumaric acid by ligating it to coenzyme A, forming p-coumaroyl-CoA.

These initial steps lead to the formation of monolignols, the primary building blocks of both lignin and lignans. frontiersin.org The pathway continues with further hydroxylations and reductions catalyzed by enzymes such as coumarate 3-hydroxylase (C3H), caffeoyl-CoA O-methyltransferase (COMT), ferulate 5-hydroxylase (F5H), cinnamoyl-CoA reductase (CCR), and cinnamyl alcohol dehydrogenase (CAD). frontiersin.org These enzymes work in a coordinated fashion, and evidence suggests they may form multi-enzyme complexes, or "metabolons," on the endoplasmic reticulum to efficiently channel intermediates through the pathway. frontiersin.org

The dimerization of monolignol radicals, primarily coniferyl alcohol, leads to the formation of the basic lignan skeleton. This coupling is mediated by dirigent proteins and/or laccases , which control the stereochemistry of the resulting dimer. From these initial lignan structures, a variety of specific lignans, such as this compound, are formed through the action of tailoring enzymes that perform further modifications like cyclization, hydroxylation, and glycosylation. While the general pathway is well-understood, the specific enzymes and dirigent proteins responsible for the final steps in this compound biosynthesis have not yet been fully characterized.

Gene Identification and Regulation in this compound Biosynthesis

The production of lignans is tightly controlled at the genetic level. The genes encoding the biosynthetic enzymes of the phenylpropanoid pathway have been identified in various plant species. nih.gov The expression of these genes is coordinately regulated, often in response to developmental cues or environmental stresses.

Key regulators of the phenylpropanoid pathway, and by extension lignan biosynthesis, are specific families of transcription factors, particularly MYB and NAC transcription factors. These proteins act as master switches that bind to promoter regions of the biosynthetic genes, activating or repressing their transcription. nih.gov Overexpression of these regulatory genes has been shown to induce the ectopic production of lignin and related compounds, indicating their central role in controlling the metabolic flux through the pathway. nih.gov

While the specific genes and regulatory networks governing this compound biosynthesis in Edelweiss are still a subject of investigation, it is presumed that they follow this general model. Identifying the specific MYB and NAC regulators in Leontopodium nivale could provide valuable targets for metabolic engineering to enhance this compound production. Furthermore, gene expression can be induced by external stimuli, known as elicitors, which mimic pathogen attacks or environmental stress, thereby activating defense-related pathways, including lignan biosynthesis. nih.govresearchgate.net

Metabolic Engineering Approaches for Enhanced Production

Metabolic engineering involves the targeted modification of an organism's genetic and regulatory processes to increase the production of desired compounds. lbl.gov This strategy holds significant promise for enhancing the yield of valuable plant secondary metabolites like this compound, overcoming the limitations of extraction from natural sources.

Several metabolic engineering strategies can be applied to boost lignan production:

Introduction of Heterologous Pathways : Entire biosynthetic pathways can be transferred into microbial hosts like Escherichia coli or Saccharomyces cerevisiae. mdpi.com This approach has been successfully used for producing other complex plant-derived molecules and could potentially be adapted for this compound production, offering a scalable and controlled fermentation-based system. lbl.govmdpi.com

Downregulation of Competing Pathways : Metabolic flux can be redirected towards lignan biosynthesis by silencing genes involved in competing pathways that also use phenylpropanoid precursors, such as flavonoid or lignin biosynthesis.

Engineering Regulatory Factors : Overexpressing key transcription factors (e.g., MYB, NAC) can simultaneously upregulate multiple genes in the biosynthetic pathway, leading to a coordinated increase in production. nih.gov

These approaches can be applied in various systems, including engineered microorganisms or plant cell cultures, such as the hairy root cultures discussed below. nih.govfrontiersin.org

Hairy Root Cultures for Sustainable Production

Hairy root cultures, induced by the infection of plant tissues with the soil bacterium Agrobacterium rhizogenes, represent a stable and efficient platform for producing secondary metabolites. nih.govfrontiersin.org These cultures are characterized by rapid growth, genetic stability, and high biosynthetic capacity, often exceeding that of the parent plant. nih.gov

Hairy root cultures of Edelweiss (Leontopodium nivale ssp. alpinum) have been successfully established as a promising system for the sustainable production of this compound and its derivative, 5-methoxy-leoligin. nih.govresearchgate.net A key advantage of this system is the ability to enhance production through the application of elicitors—substances that trigger defense responses and stimulate secondary metabolite accumulation. nih.gov

Studies have shown that various elicitors can significantly increase lignan biosynthesis in Edelweiss hairy roots. For instance, treatment with sucrose (B13894), methyl jasmonate, silver nitrate, and yeast extract has been shown to stimulate the production of this compound. nih.govresearchgate.net Elicitation with 6% sucrose, in particular, was found to increase the accumulation of this compound to 0.0678% of dry weight, a level comparable to that found in the roots of cultivated Edelweiss plants, without inhibiting root growth. nih.gov This demonstrates the potential of hairy root cultures as a continuous, field-independent source for producing pharmacologically active lignans. univie.ac.at

Table 1: Effect of Elicitors on this compound Production in Edelweiss Hairy Root Cultures
ElicitorConcentrationThis compound Content (% Dry Weight)Reference
Untreated Control-0.0094 ± 0.0004 researchgate.net
Sucrose6%0.0678 nih.gov
Methyl Jasmonate200 µM0.0162 ± 0.0008 researchgate.net

Cellular Permeation and Uptake Mechanisms of Lignans

Endocytosis-Mediated Uptake

Endocytosis is a cellular process for internalizing large particles, macromolecules, and bulk fluids by engulfing them in a vesicle derived from the cell membrane. This energy-dependent process includes phagocytosis and pinocytosis (which itself includes clathrin-mediated and caveolae-mediated pathways). aau.dk This uptake mechanism is primarily associated with very large molecules or nanoparticles. aau.dk For small, relatively lipophilic molecules like lignans (B1203133), endocytosis is not considered a primary route of cellular entry. Current scientific literature has not documented endocytosis as a significant uptake mechanism for leoligin or structurally similar small-molecule lignans.

Passive Diffusion Mechanisms

Passive diffusion is the movement of substances across a cell membrane without the need for cellular energy, driven by the concentration gradient of the substance. wikipedia.org This process is fundamental for the transport of small, uncharged, and lipophilic molecules across the lipid bilayer of cell membranes. wikipedia.org

Research on various lignin-related compounds (LRCs) suggests that passive diffusion is the most probable mechanism for their entry into cells. nih.govnih.gov Molecular dynamics simulations have shown that many small, uncharged LRCs can passively cross lipid membranes at rates sufficient to support biological processes like biosynthesis and catabolism. nih.govnih.govresearchgate.net This suggests that for many of these compounds, specialized active transport proteins may not be necessary. nih.gov The lipophilic nature of many lignans facilitates their passage through the hydrophobic core of the cell membrane. mdpi.comnih.gov Given this compound's structure as a furan-type lignan (B3055560), it is hypothesized to enter cells primarily through this passive diffusion mechanism, moving from a higher extracellular concentration to a lower intracellular concentration. nih.govresearchgate.net

Influence of Compound Structure on Cellular Internalization

The specific chemical structure of a lignan plays a crucial role in its ability to be internalized by cells and to exert subsequent biological effects. Structure-activity relationship (SAR) studies on this compound and its synthetic analogs have demonstrated that minor modifications to the molecule can significantly alter its intracellular activity. researchgate.netnih.govmdpi.comnih.gov

These studies often measure a downstream biological effect, such as the inhibition of a specific pathway, which is contingent upon the compound first entering the cell. Modifications have focused on several key areas of the this compound scaffold: the ester functionality and the aryl groups. mdpi.com

Key findings from these studies include:

Ester Functionality: The nature of the ester group on the this compound molecule significantly influences its activity. For instance, in studies of Nuclear Factor kappa-light-chain-enhancer of activated B-cells (NF-κB) inhibition, it was found that bulky esters lacking Michael-acceptor properties were favored for higher inhibitory activity. mdpi.com

Aryl Group Substitution: Altering the substituents on the aryl rings also impacts biological efficacy. Replacing the 3,4-dimethoxy groups on one of the aryl rings with a para-fluoro substitution, for example, resulted in a compound with a different activity profile, showing a preference for inhibiting vascular smooth muscle cell (VSMC) proliferation. nih.gov

Lipophilicity: In related butane-type lignans, studies have shown a positive correlation between the number of O-methyl groups—which increases lipophilicity—and cytotoxic activity. This is attributed to an enhanced ability of the more lipophilic compounds to cross the cell's plasma membrane. mdpi.com

Table 1: Influence of Structural Modifications on the NF-κB Inhibitory Activity of this compound Analogs
CompoundModification from this compound StructureNF-κB Inhibition (IC₅₀ in µM)
This compoundParent Compound~20
Analog 1bShift of one methyl group on the α,β-unsaturated system of the ester10.3
Analog with cycloheptyl esterReplacement of angelic acid ester with cycloheptyl ester1.6
Analog with t-butyl esterReplacement of angelic acid ester with t-butyl ester2.2
Parthenolide (B1678480) (Positive Control)N/A (Sesquiterpene lactone)1.7

Intracellular Fate and Distribution

Once inside the cell, this compound interacts with various molecular targets to elicit a range of biological responses. Its fate is not defined by accumulation in a specific organelle but rather by its engagement with intracellular signaling pathways and regulatory molecules.

In human THP-1 macrophages, a primary action of this compound is the modulation of genes involved in cholesterol transport. nih.govnih.gov Research has shown that this compound significantly increases the expression of ATP-binding cassette transporter A1 (ABCA1) and ATP-binding cassette transporter G1 (ABCG1). nih.govnih.govresearchgate.net These are crucial transmembrane proteins that facilitate the efflux of cholesterol from macrophages, a key step in reverse cholesterol transport. nih.gov

The mechanism for this upregulation involves an increase in the transcription of the ABCA1 and ABCG1 genes. acs.org

mRNA Levels: Treatment of macrophages with this compound resulted in a significant increase in the messenger RNA (mRNA) levels of both ABCA1 and ABCG1. nih.govnih.gov

mRNA Stability: this compound was found to increase the quantity of mRNA without affecting its stability, indicating that the compound's effect is at the level of gene transcription rather than preventing mRNA degradation. nih.govacs.org

Table 2: Effect of this compound on Gene Expression in THP-1 Macrophages
Gene TargetFunctionObserved Effect (mRNA Level)
ABCA1Cholesterol Efflux Transporter2.4-fold increase
ABCG1Cholesterol Efflux Transporter3.8-fold increase
SR-B1Cholesterol TransporterNo significant change

Q & A

Q. What is the molecular structure of Leoligin, and how does it influence its pharmacological activity?

this compound is a furanolignan featuring two benzene rings with methyl and methoxy substituents, a five-membered tetrahydrofuran ring, and a key ester functional group . The ester moiety and aromatic substituents (e.g., 3,4-dimethoxy or 4-fluoro groups) are critical for its bioactivity, as modifications here alter interactions with molecular targets like NF-κB or CETP. For example, ester group replacement with bulkier analogs lacking Michael-acceptor properties enhances selectivity for vascular smooth muscle cells (VSMCs) over endothelial cells (ECs) .

Q. How does this compound modulate the NF-κB pathway in inflammatory contexts?

this compound inhibits NF-κB, a transcription factor driving pro-inflammatory cytokine expression. Experimental methodologies include:

  • In vitro assays : TNF-α-stimulated human VSMCs or ECs are treated with this compound, followed by quantification of NF-κB nuclear translocation via immunofluorescence or reporter gene assays .
  • Derivative screening : Modular synthesis routes enable structural diversification (e.g., esterification, aryl substitution) to optimize IC50 values. For instance, derivative 3 achieves an IC50 of 4.9 µM, compared to 19.7 µM for natural this compound .

Q. What experimental models are used to assess this compound's effect on vascular hyperplasia?

  • In vivo venous bypass grafts : Rodent models demonstrate this compound's ability to reduce neointima formation by selectively inhibiting VSMC proliferation .
  • Cell-based assays : Co-cultures of VSMCs and ECs are treated with this compound to quantify cell-type-specific anti-proliferative effects (e.g., 50% inhibition in VSMCs vs. <10% in ECs at 10 µM) .

Advanced Research Questions

Q. How can synthetic approaches to this compound be optimized for scalable production and structural diversification?

A modular synthesis strategy involves:

  • Enzymatic kinetic resolution : To isolate enantiomerically pure intermediates.
  • Stereoselective cyclization : Forms the tetrahydrofuran core with >95% regioselectivity.
  • Esterification : Late-stage modifications introduce diverse ester groups (e.g., benzyl, tert-butyl) to fine-tune bioactivity . Gram-scale synthesis is achievable, enabling preclinical testing .

Q. What strategies resolve contradictions in this compound's concentration-dependent effects on CETP activity?

this compound activates CETP at low concentrations (32.3% increase at 100 pM) but inhibits it at 1 mM (44.8% reduction) . Methodological considerations include:

  • Dose-response assays : Use human plasma incubated with this compound across a 10-log concentration range to map biphasic effects.
  • Mechanistic studies : Probe this compound’s interaction with CETP’s lipid-binding domain via surface plasmon resonance (SPR) or molecular docking to explain dual activation/inhibition .

Q. How do structural modifications of this compound derivatives enhance selectivity between VSMCs and ECs?

Selectivity arises from:

  • Ester group engineering : Bulky esters (e.g., tert-butyl) reduce off-target effects on ECs by limiting cellular uptake or altering binding kinetics to VSMC-specific receptors .
  • Aryl substitution : 4-Fluoro or 3,4-dimethoxy groups on the benzene ring improve NF-κB inhibition in VSMCs while sparing ECs, as shown in transcriptomic profiling .

Methodological Considerations

  • Data contradiction analysis : When reconciling CETP activation/inhibition, prioritize assay conditions (e.g., plasma vs. recombinant protein systems) and validate findings across independent cohorts .
  • Cell-type selectivity : Use flow cytometry to confirm purity of VSMC/EC cultures and avoid cross-contamination in proliferation assays .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.